molecular formula C16H17NO3 B6039027 4-(benzylamino)-6-methyl-3-propionyl-2H-pyran-2-one

4-(benzylamino)-6-methyl-3-propionyl-2H-pyran-2-one

Cat. No.: B6039027
M. Wt: 271.31 g/mol
InChI Key: YDGQXVINDHNGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzylamino)-6-methyl-3-propionyl-2H-pyran-2-one is a synthetic organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating bacterial infections and other diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylamino)-6-methyl-3-propionyl-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable pyranone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, ensures consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(benzylamino)-6-methyl-3-propionyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(benzylamino)-6-methyl-3-propionyl-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its biological effects. For example, it may bind to bacterial enzymes, inhibiting their function and thereby exerting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    4-(benzylamino)butoxy-9H-carbazole: Known for its antimicrobial activity.

    6-4(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone: Exhibits cardiotonic activity.

Uniqueness

4-(benzylamino)-6-methyl-3-propionyl-2H-pyran-2-one is unique due to its specific structural features and the range of biological activities it exhibits. Its pyranone scaffold provides a versatile platform for further chemical modifications, making it a valuable compound in medicinal chemistry and other applications.

Properties

IUPAC Name

4-(benzylamino)-6-methyl-3-propanoylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-3-14(18)15-13(9-11(2)20-16(15)19)17-10-12-7-5-4-6-8-12/h4-9,17H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGQXVINDHNGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(OC1=O)C)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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